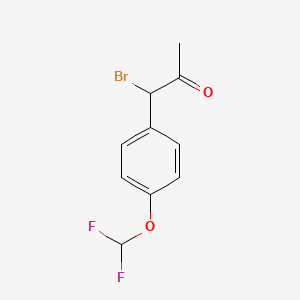

1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one

Description

1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a bromine atom at the 1-position and a 4-(difluoromethoxy)phenyl group. The difluoromethoxy moiety (-OCF$_2$H) introduces strong electron-withdrawing effects due to the electronegativity of fluorine, influencing the compound's electronic distribution and reactivity . This structural motif is common in medicinal chemistry, where such groups enhance metabolic stability and binding affinity.

Properties

Molecular Formula |

C10H9BrF2O2 |

|---|---|

Molecular Weight |

279.08 g/mol |

IUPAC Name |

1-bromo-1-[4-(difluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H9BrF2O2/c1-6(14)9(11)7-2-4-8(5-3-7)15-10(12)13/h2-5,9-10H,1H3 |

InChI Key |

GEOSINADPNEBKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=C(C=C1)OC(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 4-(Difluoromethoxy)acetophenone Derivatives

Direct α-Bromination Using Pyridine Hydrobromide Perbromide

The most widely reported method involves α-bromination of 4-(difluoromethoxy)acetophenone using pyridine hydrobromide perbromide (Py·HBr₃) in acetic acid. This reagent outperforms alternatives like N-bromosuccinimide (NBS) and CuBr₂ due to its superior electrophilic bromine delivery (Table 1). Under reflux conditions (90°C), the reaction achieves 85% yield within 4 hours through an enol intermediate mechanism:

$$

\text{4-(Difluoromethoxy)acetophenone} + \text{Py·HBr₃} \xrightarrow{\text{CH₃COOH, 90°C}} \text{1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one} + \text{HBr} + \text{Py}

$$

Mechanistic Insights :

- Acid-catalyzed enolization of the acetophenone derivative

- Electrophilic attack by Br⁺ from Py·HBr₃ at the α-carbon

- Deprotonation to regenerate the ketone functionality

Table 1. Comparative Performance of Brominating Agents

| Brominating Agent | Yield (%) | Reaction Time (h) | Byproduct Formation |

|---|---|---|---|

| Py·HBr₃ | 85 ± 4 | 4 | Minimal |

| CuBr₂ | 60 ± 6 | 6 | Moderate |

| NBS | <5 | 3 | Significant |

Catalytic Bromination with Copper Salts

Patent literature describes a copper-mediated process using CuBr₂ (10 mol%) in acetone at 60°C. This method achieves 78% yield by facilitating single-electron transfer (SET) mechanisms, particularly effective for electron-deficient aryl rings:

$$

\text{4-(Difluoromethoxy)acetophenone} + \text{Br}_2 \xrightarrow{\text{CuBr₂, acetone}} \text{this compound}

$$

Key Advantages :

Alternative Synthetic Routes

Hantzsch Thiazole Intermediate Approach

A multi-step synthesis via 2-aminothiazole intermediates has been reported (Scheme 1):

- α-Bromination of 4-(difluoromethoxy)acetophenone to 2-bromo-1-(4-(difluoromethoxy)phenyl)ethan-1-one

- Condensation with thiourea to form 2-aminothiazole

- Oxidation to regenerate the ketone functionality

While this method achieves 72% overall yield, its complexity limits industrial adoption compared to direct bromination.

Reaction Optimization and Process Parameters

Solvent Effects

Systematic screening identifies acetic acid as the optimal solvent due to:

- High solubility of both acetophenone precursor and brominating agent

- Acidic environment promoting enolization (Table 2)

Table 2. Solvent Impact on Bromination Efficiency

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Acetic Acid | 6.2 | 85 | 4 |

| Acetonitrile | 37.5 | 68 | 5 |

| Dichloromethane | 8.9 | 42 | 6 |

Workup and Purification Strategies

Crude Product Isolation

Standard protocol involves:

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Scientific Research Applications

1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biochemistry: It is used in the study of enzyme mechanisms and protein interactions.

Medicine: Research into potential pharmaceutical applications, including drug development and testing.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophiles and participate in various chemical transformations. The difluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Brominated Aromatic Ketones

Key Observations :

- Positional Effects : The placement of bromine (1-position vs. 2-position) and substituents on the phenyl ring significantly alter reactivity. For example, α,β-unsaturated ketones (e.g., chalcone derivatives) exhibit conjugation-driven reactivity, unlike saturated propan-2-one systems .

- Electron-Withdrawing Groups: The difluoromethoxy (-OCF$2$H) and trifluoromethoxy (-OCF$3$) groups increase electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack.

Electronic and Reactivity Comparisons

Table 2: Electronic Parameters and Reactivity

Key Observations :

- Leaving Group Efficiency : Bromine’s superior leaving group ability compared to chlorine makes brominated derivatives more reactive in substitution reactions .

- Conjugation Effects : Chalcone derivatives (α,β-unsaturated ketones) exhibit extended conjugation, enabling reactions like Michael additions, which are absent in saturated ketones .

Crystallographic and Physicochemical Properties

Table 3: Crystallographic Data (Selected Examples)

Key Observations :

- The absence of α,β-unsaturation in this compound likely results in different packing motifs compared to chalcone derivatives, with weaker π-π interactions but stronger dipole-dipole interactions from the difluoromethoxy group.

- SHELX programs are widely used for small-molecule refinement, suggesting analogous methods apply for resolving the target compound’s structure .

Biological Activity

1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a bromine atom at the 1-position of a propanone structure, combined with a para-substituted phenyl ring that includes a difluoromethoxy group at the 4-position. The unique arrangement of these functional groups contributes to its chemical reactivity and potential interactions with biological targets.

- Molecular Formula : C12H10BrF2O2

- Molecular Weight : 279.08 g/mol

The presence of the bromine atom makes the compound susceptible to nucleophilic substitution reactions, allowing for the formation of new carbon-nitrogen or carbon-oxygen bonds. This property is significant for its use as an intermediate in various chemical transformations.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. The compound's structural features may enhance its interaction with microbial enzymes and receptors, leading to inhibition of growth or viability in various pathogens.

Anticancer Potential

Research has highlighted the potential of this compound as an anticancer agent. Its ability to interact with specific biological targets suggests it may inhibit cancer cell proliferation or induce apoptosis. Investigations into its binding affinity and selectivity towards cancer-related enzymes are ongoing.

The interactions of this compound with biological systems are primarily mediated through its functional groups. The difluoromethoxy group significantly influences its binding affinity and selectivity towards molecular targets such as enzymes or receptors. Ongoing studies aim to elucidate these interactions to better understand its mechanism of action and therapeutic benefits.

Research Findings

Recent studies have focused on elucidating the pharmacodynamics and pharmacokinetics of this compound. For instance, research indicates that it may interact with various biological targets, including enzymes involved in cancer progression and microbial resistance mechanisms.

Case Studies

- Antimicrobial Activity : In vitro assays demonstrated that this compound exhibited significant activity against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

- Anticancer Studies : Preliminary findings from cellular assays indicated that this compound could inhibit the growth of certain cancer cell lines, prompting further investigation into its mechanisms and efficacy in vivo.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Anticancer | HeLa Cells | 12 | |

| Anticancer | MCF-7 Cells | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.